

Application Notes and Protocols: Laboratory Synthesis of Ferrous Tartrate

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Compound of Interest

Compound Name: Ferrous tartrate

Cat. No.: B3425330

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Abstract

Ferrous tartrate, the iron(II) salt of tartaric acid, is a compound of interest in pharmaceutical development as a bioavailable source of iron for the treatment of iron-deficiency anemia. Its synthesis in a laboratory setting can be achieved through various methods, primarily involving the reaction of a ferrous salt with tartaric acid or a tartrate salt. This document provides detailed protocols for the synthesis of **ferrous tartrate** via precipitation, a common and effective laboratory method. It also includes a summary of its key physicochemical properties and a workflow diagram for the synthesis process.

Physicochemical Data

A summary of essential quantitative data for **ferrous tartrate** is presented below for easy reference.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₄ H ₄ FeO ₆ | [1] |
| Molecular Weight | 203.92 g/mol | [1][2] |
| Appearance | Yellow to reddish powder | [3] |
| CAS Number | 2944-65-2 or 41014-96-4 | [1][3] |

Experimental Protocols

Two primary methods for the laboratory synthesis of **ferrous tartrate** are detailed below: direct precipitation from a ferrous salt and tartaric acid, and a double decomposition reaction.

Protocol 1: Direct Precipitation from Ferrous Sulfate and Tartaric Acid

This protocol describes the synthesis of **ferrous tartrate** by the direct reaction of ferrous sulfate heptahydrate with L-tartaric acid in an aqueous solution.

Materials and Reagents:

- Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- L-Tartaric Acid ($\text{C}_4\text{H}_6\text{O}_6$)
- Deionized water
- Ethanol (for washing)
- Inert gas (Nitrogen or Argon)

Equipment:

- Reaction vessel (e.g., three-necked round-bottom flask)
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Condenser
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

Procedure:

- Preparation of Reactant Solutions:
 - Prepare a solution of L-tartaric acid by dissolving a stoichiometric amount in deionized water in the reaction vessel.
 - In a separate beaker, prepare a solution of ferrous sulfate heptahydrate in deionized water. To minimize oxidation of Fe(II) to Fe(III), it is recommended to deaerate the water by bubbling an inert gas through it for 15-20 minutes prior to dissolving the ferrous sulfate.
- Reaction:
 - While stirring the tartaric acid solution, slowly add the ferrous sulfate solution.
 - The reaction is sensitive to pH, and the formation of **ferrous tartrate** is favored under specific pH conditions. The pH can be adjusted if necessary, although the direct mixing of these reactants typically results in precipitation.
 - Continuously purge the reaction vessel with an inert gas to prevent oxidation of the ferrous ions.
 - Gently heat the mixture to facilitate the reaction and precipitation. A temperature of 50-60°C is often sufficient.
 - Allow the reaction to proceed with stirring for 1-2 hours. A pale greenish-grey precipitate of **ferrous tartrate** will form.
- Isolation and Purification:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Collect the precipitate by vacuum filtration using a Buchner funnel.
 - Wash the filter cake sequentially with deionized water and then ethanol to remove any unreacted starting materials and other impurities.

- Dry the purified **ferrous tartrate** in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator to prevent decomposition.

Protocol 2: Synthesis by Double Decomposition

This method involves the reaction of ferrous sulfate with sodium tartrate, leading to the precipitation of the less soluble **ferrous tartrate**.

Materials and Reagents:

- Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
- Sodium Tartrate Dihydrate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Ethanol
- Dilute Sulfuric Acid (optional, to prevent hydrolysis)
- Inert gas (Nitrogen or Argon)

Equipment:

- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Vacuum flask
- Drying oven or desiccator

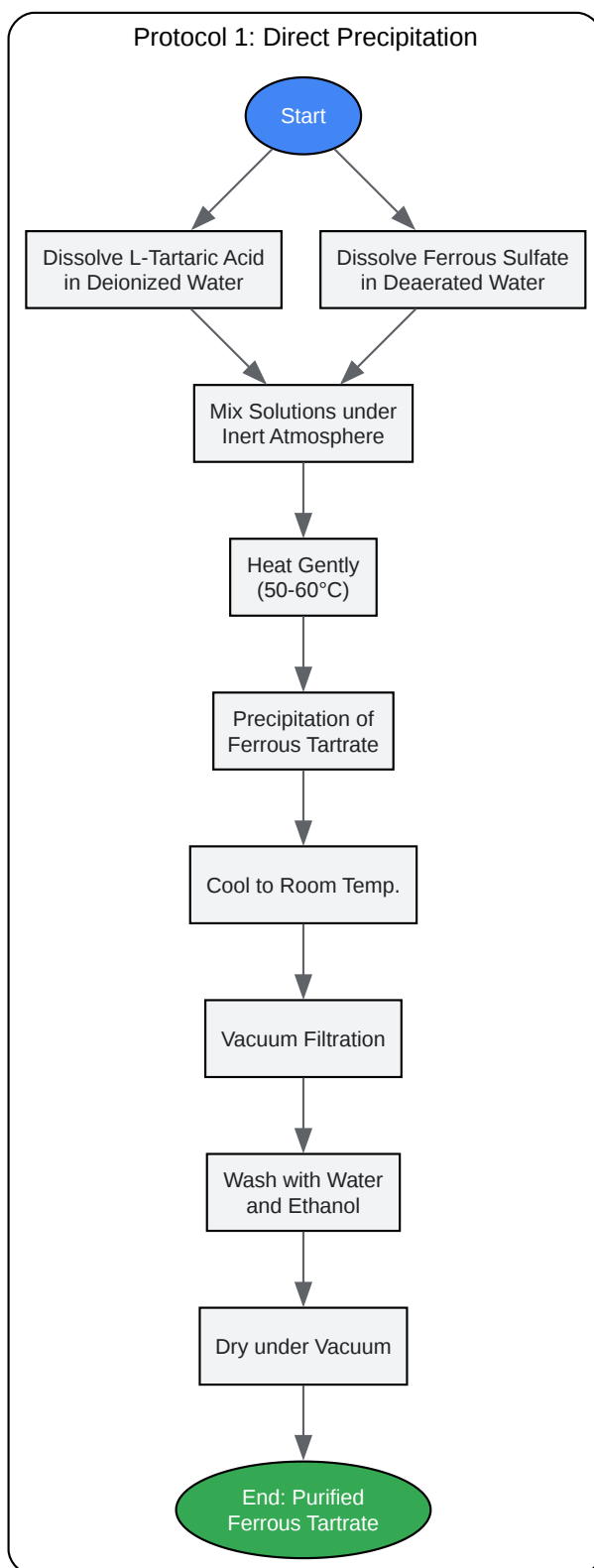
Procedure:

- Preparation of Reactant Solutions:

- Dissolve a calculated amount of ferrous sulfate heptahydrate in deaerated deionized water. A small amount of dilute sulfuric acid can be added to prevent the hydrolysis of the ferrous salt.
- In a separate beaker, dissolve a stoichiometric equivalent of sodium tartrate dihydrate in deionized water.
- Precipitation:
 - While stirring the sodium tartrate solution, slowly add the ferrous sulfate solution.
 - A pale precipitate of **ferrous tartrate** will form immediately.
 - Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation. The entire process should be conducted under an inert atmosphere if possible.
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the precipitate thoroughly with deionized water to remove sodium sulfate byproduct.
 - Perform a final wash with ethanol to facilitate drying.
 - Dry the product in a vacuum oven at a low temperature or in a desiccator.

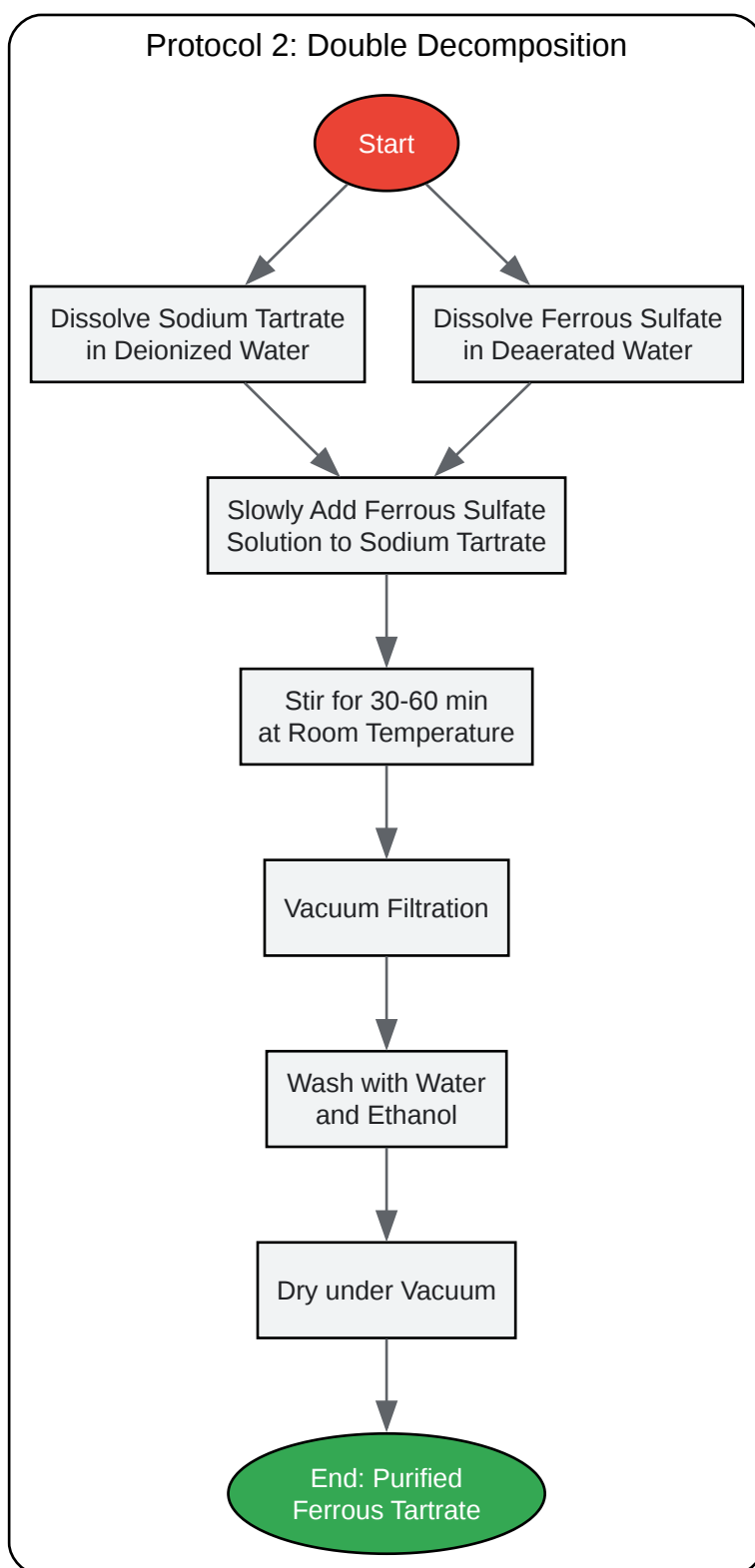
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **ferrous tartrate**.



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Caption: Workflow for Direct Precipitation Synthesis.



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Caption: Workflow for Double Decomposition Synthesis.

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References

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